molecular formula C5H2ClNOS B8667946 2-Chloro-4-isocyanatothiophene

2-Chloro-4-isocyanatothiophene

Cat. No.: B8667946
M. Wt: 159.59 g/mol
InChI Key: MJFRKRPQCDIYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-isocyanatothiophene is a heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at position 2 and an isocyanate group (-NCO) at position 4. The isocyanate functional group confers high reactivity, making this compound valuable in polymer synthesis (e.g., polyurethanes) and pharmaceutical intermediates.

Properties

Molecular Formula

C5H2ClNOS

Molecular Weight

159.59 g/mol

IUPAC Name

2-chloro-4-isocyanatothiophene

InChI

InChI=1S/C5H2ClNOS/c6-5-1-4(2-9-5)7-3-8/h1-2H

InChI Key

MJFRKRPQCDIYEO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1N=C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural distinctions between 2-chloro-4-isocyanatothiophene and analogous compounds include:

  • Aromatic core : Thiophene (vs. phenyl in isothiocyanate derivatives), which exhibits lower aromaticity and greater electron delocalization due to sulfur’s lone pairs.
  • Functional groups : Isocyanate (-NCO) vs. isothiocyanate (-NCS) or acetyl (-COCH₃), influencing reactivity and stability.
  • Substituent positions : Chlorine placement (position 2 in the target vs. position 4 in 2-acetyl-4-chlorothiophene) alters electronic effects on the ring.

Physicochemical Properties

Available data for related compounds are summarized below:

Compound Name Molecular Formula Molecular Weight Functional Group Substituents Boiling Point (°C) Density (g/cm³)
This compound* C₅H₂ClNOS ~159.52 Isocyanate Cl (2), NCO (4) N/A N/A
2-Chloro-4-methylphenyl isothiocyanate C₈H₆ClNS 183.66 Isothiocyanate Cl (2), CH₃ (4) N/A N/A
2-Acetyl-4-chlorothiophene C₆H₅ClOS 160.62 Acetyl Cl (4), COCH₃ (2) 263 (predicted) 1.334
4-Fluorophenyl Isothiocyanate C₇H₄FNS ~153.18 Isothiocyanate F (4) N/A N/A

*Calculated molecular weight based on structural formula; experimental data unavailable in provided sources.

Research Findings and Implications

  • Synthetic Utility : The target’s isocyanate group enables rapid conjugation in drug discovery, contrasting with the acetyl group’s role as a stable intermediate .
  • Electronic Effects : Chlorine at position 2 enhances electrophilic substitution resistance, while isocyanate at position 4 primes the compound for nucleophilic attack.
  • Comparative Stability: Thiophene-based isocyanates may offer improved solubility in nonpolar solvents compared to phenyl analogs .

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